molecular formula C14H17ClN2O2 B12932603 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one

6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12932603
M. Wt: 280.75 g/mol
InChI Key: KHBMPCFWAMVCCL-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxybutyl side chain, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Hydroxybutyl Side Chain: The hydroxybutyl side chain is attached via nucleophilic substitution reactions, often using alkyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridazinone derivatives with different degrees of saturation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of saturated dihydropyridazinone derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one
  • 6-(4-Chlorophenyl)-4-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one
  • 6-(4-Chlorophenyl)-4-(2-hydroxyhexyl)-4,5-dihydropyridazin-3(2H)-one

Uniqueness

6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(2-hydroxybutyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H17ClN2O2/c1-2-12(18)7-10-8-13(16-17-14(10)19)9-3-5-11(15)6-4-9/h3-6,10,12,18H,2,7-8H2,1H3,(H,17,19)

InChI Key

KHBMPCFWAMVCCL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CC(=NNC1=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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